molecular formula C13H11Br2NO B14288339 2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide CAS No. 137103-79-8

2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide

Cat. No.: B14288339
CAS No.: 137103-79-8
M. Wt: 357.04 g/mol
InChI Key: WUJQWXDMCDWIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide is a chemical compound with the molecular formula C7H7Br2NO. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its ability to undergo a variety of chemical reactions, making it a valuable tool in synthetic chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide typically involves the bromination of 1-(4-pyridin-4-ylphenyl)ethanone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually include maintaining the temperature at around 0-5°C to control the rate of bromination and prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide involves its ability to act as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various products. The compound can also interact with biological molecules, potentially affecting enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide is unique due to the presence of both the pyridine and phenyl rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for a broader range of chemical reactions and applications compared to its simpler counterparts .

Properties

CAS No.

137103-79-8

Molecular Formula

C13H11Br2NO

Molecular Weight

357.04 g/mol

IUPAC Name

2-bromo-1-(4-pyridin-4-ylphenyl)ethanone;hydrobromide

InChI

InChI=1S/C13H10BrNO.BrH/c14-9-13(16)12-3-1-10(2-4-12)11-5-7-15-8-6-11;/h1-8H,9H2;1H

InChI Key

WUJQWXDMCDWIJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)CBr.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.